Enzymatic Substrate Specificity: RcDGAT Activity Comparison with Diolein and Diricinolein
In a direct head-to-head enzyme assay using microsomal preparations expressing recombinant castor diacylglycerol acyltransferase (RcDGAT), dipalmitolein exhibited significantly lower substrate conversion efficiency compared to the alternative DAG substrates diricinolein and diolein. At a fixed substrate concentration of 0.25 mM, the enzymatic activity with dipalmitolein as the acyl acceptor was 120 pmol/mg/min for the synthesis of dipalmitoleoyloleoylglycerol (PoPoO), compared to 195 pmol/mg/min with diolein (synthesizing triolein, OOO) and 318 pmol/mg/min with the optimal substrate diricinolein (synthesizing RRO) [1].
| Evidence Dimension | Acyltransferase activity (pmol/mg/min) |
|---|---|
| Target Compound Data | 120 pmol/mg/min (with dipalmitolein as substrate) |
| Comparator Or Baseline | Diolein: 195 pmol/mg/min; Diricinolein: 318 pmol/mg/min |
| Quantified Difference | 38.5% lower activity vs. diolein; 62.3% lower activity vs. diricinolein |
| Conditions | In vitro enzyme assay with 0.25 mM DAG substrates, microsomal RcDGAT expressed in S. cerevisiae |
Why This Matters
This quantified difference in substrate specificity validates that dipalmitolein cannot be functionally substituted for other DAGs in enzymatic studies of triacylglycerol biosynthesis, particularly in plant oil metabolic engineering research.
- [1] Lin, J.T., et al. Cloning and Characterization of a cDNA Encoding Diacylglycerol Acyltransferase from Castor Bean. Lipids, 2004, 39(4), 311-318. View Source
